Tetrabutylammonium Dibromoaurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

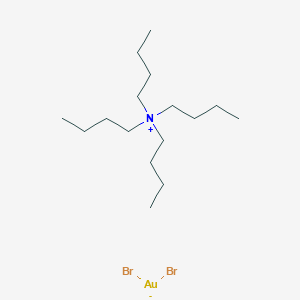

Tetrabutylammonium Dibromoaurate is a chemical compound that consists of a tetrabutylammonium cation and a dibromoaurate anion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylammonium Dibromoaurate can be synthesized through a reaction involving tetrabutylammonium bromide and gold bromide. The reaction typically takes place in an organic solvent such as dichloromethane. The process involves mixing the reactants under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Reduction to Au(I) Complexes

TBADBAu undergoes reductive elimination in the presence of NaBH₄ or NaAcac to form stable Au(I) species:

TBA AuBr +NaBH →AuNPs+TBABr+H

Experimental Conditions :

-

Solvent: Toluene/CTABr surfactant mixture

-

Temperature: Room temperature

-

Product: Spherical AuNPs (12 ± 2 nm diameter) confirmed by DLS and UV-Vis .

Oxidative Coupling

In catalytic systems, TBADBAu participates in Au(I)/Au(III) redox cycles. For example, with B(C₆F₅)₃ as a co-catalyst, C(sp³)–CF₃ reductive elimination occurs:

Au III CF B C F Au I +R CF

This reactivity is leveraged in cross-coupling reactions for organofluorine synthesis .

Halogenation and Phase-Transfer Catalysis

The [AuBr₂]⁻ anion acts as a bromide donor in halogenation reactions. For example, in organic solvents:

R H+TBA AuBr →R Br+TBA AuBr

Advantages :

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Biochemical Applications

Protein Crystallization

TBABr2 is widely recognized as a precipitant in protein crystallization, particularly beneficial for X-ray diffraction studies. The positively charged tetrabutylammonium cation interacts with negatively charged residues on protein surfaces, facilitating protein-protein interactions and promoting crystal lattice formation. This property is especially useful for crystallizing challenging proteins, such as membrane proteins and those with high conformational flexibility .

Biochemical Reagent

As a biochemical reagent, TBABr2 can be utilized in various life science research applications, including cell assays and biochemical assays. Its role as a biological material aids in the exploration of biochemical pathways and interactions .

Nanotechnology

Gold Nanoparticle Synthesis

TBABr2 serves as a precursor for the synthesis of gold nanoparticles (AuNPs). It facilitates the reduction of gold ions to form nanoparticles in solution. The unique structure of TBABr2 enhances the stability and uniformity of the resulting nanoparticles, making them suitable for various applications, including drug delivery and imaging .

Mechanochemical Processes

Recent studies have demonstrated that TBABr2 can be used in mechanochemical processes for gold activation. This method allows for the direct use of tetraalkylammonium halides as reagents, providing a milder alternative to traditional methods that may damage sensitive organic compounds. The mechanochemical activation leads to the formation of organoammonium tetrahaloaurate salts, which can be further processed into complex gold-based materials .

Catalysis

Halogenation Reactions

TBABr2 acts as a source of bromide ions in halogenation reactions. The presence of the tetrabutylammonium cation enhances the solubility of the dibromoaurate anion in organic solvents, promoting its reactivity. This characteristic makes it valuable in organic synthesis where bromination is required .

Ion-Pair Chromatography

In chromatographic applications, TBABr2 functions as a counterion in ion-pair chromatography. It forms ion pairs with negatively charged analytes, which alters their retention behavior on chromatographic columns, leading to improved separation of closely related compounds .

Material Science

Thin Film Deposition

TBABr2 has potential applications in thin film deposition processes. Its properties allow it to be used as a precursor material in producing thin films for electronic devices, solar cells, and other advanced materials .

Nanomaterials Development

The compound's ability to stabilize metal ions makes it suitable for developing nanomaterials with specific properties tailored for applications in electronics, optics, and catalysis .

Summary Table of Applications

| Application Area | Specific Use Case | Notable Features |

|---|---|---|

| Biochemistry | Protein crystallization | Enhances crystal formation |

| Biochemical reagent | Aids in life science research | |

| Nanotechnology | Gold nanoparticle synthesis | Improves stability and uniformity |

| Mechanochemical processes | Milder activation method for gold | |

| Catalysis | Halogenation reactions | Source of bromide ions |

| Ion-pair chromatography | Improves separation efficiency | |

| Material Science | Thin film deposition | Precursor for advanced materials |

| Nanomaterials development | Stabilizes metal ions |

Mécanisme D'action

The mechanism by which Tetrabutylammonium Dibromoaurate exerts its effects involves the interaction of the gold ions with various molecular targets. Gold ions can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabutylammonium Bromide: A quaternary ammonium salt commonly used as a phase transfer catalyst.

Tetrabutylammonium Chloride: Another quaternary ammonium salt with similar properties and applications.

Tetrabutylammonium Iodide: Used in various chemical reactions and as a phase transfer catalyst.

Uniqueness

Tetrabutylammonium Dibromoaurate is unique due to its gold content, which imparts distinct properties and potential applications not found in other tetrabutylammonium salts. Its ability to form gold nanoparticles and its potential use in biological and medical applications set it apart from similar compounds.

Propriétés

Numéro CAS |

50481-01-1 |

|---|---|

Formule moléculaire |

C16H36AuBr2N |

Poids moléculaire |

599.2 g/mol |

Nom IUPAC |

gold(1+);tetrabutylazanium;dibromide |

InChI |

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |

Clé InChI |

JHKGBGGRJMVGSW-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br |

SMILES canonique |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabutylammonium Dibromoaurate contribute to the synthesis of (2-Methylphenylphosphine)gold(I) bromide? What structural insights does this offer?

A1: this compound serves as a starting material for the synthesis of (2-Methylphenylphosphine)gold(I) bromide. [] The reaction proceeds with high yield by combining the dibromoaurate salt with the primary phosphine, 2-Methylphenylphosphine. This suggests that the bulky tetrabutylammonium cation facilitates the displacement of a bromide ion from the gold center, allowing the phosphine ligand to coordinate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.